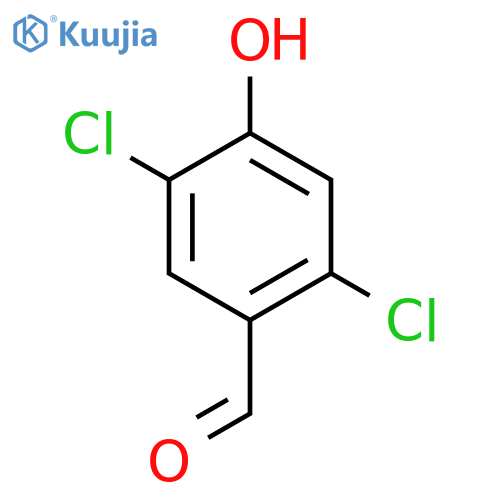

Cas no 27164-10-9 (2,5-dichloro-4-hydroxybenzaldehyde)

2,5-dichloro-4-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,5-dichloro-4-hydroxybenzaldehyde

- Benzaldehyde, 2,5-dichloro-4-hydroxy

- benzaldehyde, 2,5-dichloro-4-hydroxy-

- 2,5-DICHLORO-4-HYDROXY-BENZALDEHYDE

- CS-0308414

- DTXSID501295966

- AS-48045

- DB-148887

- MFCD06656940

- Z1255427969

- 2,5-Dichloro-4-hydroxybenzaldehyde, AldrichCPR

- F17590

- 27164-10-9

- SCHEMBL3377931

- AKOS017515403

- EN300-119344

- TQP0770

-

- MDL: MFCD06656940

- インチ: InChI=1S/C7H4Cl2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H

- InChIKey: BUJHRHRKNMSZAW-UHFFFAOYSA-N

- ほほえんだ: C1=C(C(=CC(=C1Cl)O)Cl)C=O

計算された属性

- せいみつぶんしりょう: 189.95892

- どういたいしつりょう: 189.9588348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- 密度みつど: 1.547

- ふってん: 273.1°C at 760 mmHg

- フラッシュポイント: 119°C

- 屈折率: 1.643

- PSA: 37.3

2,5-dichloro-4-hydroxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D482285-10mg |

2,5-dichloro-4-hydroxybenzaldehyde |

27164-10-9 | 10mg |

45.00 | 2021-08-14 | ||

| Enamine | EN300-119344-1.0g |

2,5-dichloro-4-hydroxybenzaldehyde |

27164-10-9 | 95% | 1g |

$565.0 | 2023-05-06 | |

| TRC | D482285-50mg |

2,5-dichloro-4-hydroxybenzaldehyde |

27164-10-9 | 50mg |

175.00 | 2021-08-14 | ||

| TRC | D482285-500mg |

2,5-Dichloro-4-hydroxybenzaldehyde |

27164-10-9 | 500mg |

$ 689.00 | 2023-04-14 | ||

| Enamine | EN300-119344-0.05g |

2,5-dichloro-4-hydroxybenzaldehyde |

27164-10-9 | 95% | 0.05g |

$131.0 | 2023-05-06 | |

| Enamine | EN300-119344-0.25g |

2,5-dichloro-4-hydroxybenzaldehyde |

27164-10-9 | 95% | 0.25g |

$279.0 | 2023-05-06 | |

| Enamine | EN300-119344-2.5g |

2,5-dichloro-4-hydroxybenzaldehyde |

27164-10-9 | 95% | 2.5g |

$1186.0 | 2023-05-06 | |

| Enamine | EN300-119344-50mg |

2,5-dichloro-4-hydroxybenzaldehyde |

27164-10-9 | 95.0% | 50mg |

$131.0 | 2023-10-03 | |

| Enamine | EN300-119344-500mg |

2,5-dichloro-4-hydroxybenzaldehyde |

27164-10-9 | 95.0% | 500mg |

$441.0 | 2023-10-03 | |

| 1PlusChem | 1P01A3E3-2.5g |

2,5-dichloro-4-hydroxybenzaldehyde |

27164-10-9 | 95% | 2.5g |

$1528.00 | 2024-05-08 |

2,5-dichloro-4-hydroxybenzaldehyde 関連文献

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

4. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

2,5-dichloro-4-hydroxybenzaldehydeに関する追加情報

Introduction to 2,5-Dichloro-4-Hydroxybenzaldehyde (CAS No. 27164-10-9)

2,5-Dichloro-4-hydroxybenzaldehyde, with the CAS number 27164-10-9, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and material science. This compound is characterized by its unique chemical structure, which includes a benzene ring substituted with two chlorine atoms at the 2 and 5 positions and a hydroxyl group at the 4 position, along with an aldehyde functional group. The combination of these substituents imparts distinct physical and chemical properties to the molecule, making it a valuable building block in various applications.

The molecular formula of 2,5-dichloro-4-hydroxybenzaldehyde is C7H4Cl2O2, and its molecular weight is approximately 183.01 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point ranges from 138 to 140°C, and it exhibits moderate stability under standard laboratory conditions.

In the realm of organic synthesis, 2,5-dichloro-4-hydroxybenzaldehyde serves as a key intermediate for the preparation of a wide array of functionalized aromatic compounds. Its reactivity stems from the presence of the aldehyde group, which can undergo various nucleophilic addition reactions, such as aldol condensations and Mannich reactions. Additionally, the chlorine atoms and hydroxyl group provide additional functional handles for further derivatization, enabling the synthesis of complex molecules with diverse biological activities.

Recent studies have highlighted the potential of 2,5-dichloro-4-hydroxybenzaldehyde in pharmaceutical research. For instance, researchers have explored its use as a precursor for the synthesis of novel antifungal agents. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antifungal activity against Candida albicans and Aspergillus fumigatus. The presence of chlorine atoms and the hydroxyl group was found to be crucial for enhancing the antifungal properties of these derivatives.

Beyond antifungal applications, 2,5-dichloro-4-hydroxybenzaldehyde has also shown promise in the development of anticancer drugs. A research team from the University of California demonstrated that certain derivatives of this compound could selectively inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The unique structure of 2,5-dichloro-4-hydroxybenzaldehyde allows for fine-tuning of its biological activity through strategic modifications, making it an attractive candidate for drug discovery efforts.

In material science, 2,5-dichloro-4-hydroxybenzaldehyde has been utilized as a monomer for the synthesis of advanced polymers with tailored properties. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for use in high-performance applications such as coatings, adhesives, and electronic materials. The ability to incorporate multiple functional groups into the polymer backbone through controlled polymerization reactions further expands the range of potential applications for these materials.

The environmental impact of 2,5-dichloro-4-hydroxybenzaldehyde has also been a subject of recent research. Studies have shown that this compound can be synthesized using green chemistry principles, minimizing waste generation and reducing environmental footprint. For example, a catalytic process involving palladium-based catalysts has been developed to efficiently produce 2,5-dichloro-4-hydroxybenzaldehyde from readily available starting materials under mild conditions. This approach not only improves yield but also reduces energy consumption and solvent usage.

In conclusion, 2,5-dichloro-4-hydroxybenzaldehyde (CAS No. 27164-10-9) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceutical research, and material science. Its unique chemical structure provides a platform for developing novel compounds with diverse biological activities and advanced materials with tailored properties. Ongoing research continues to uncover new possibilities for this versatile molecule, solidifying its importance in various scientific disciplines.

27164-10-9 (2,5-dichloro-4-hydroxybenzaldehyde) 関連製品

- 500279-52-7(N-benzyl-2-{3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-ylsulfanyl}acetamide)

- 2023706-16-1(benzyl N-(3-iodo-5-methylphenyl)carbamate)

- 2229161-55-9(tert-butyl 3-(1-amino-4-hydroxycyclohexyl)piperidine-1-carboxylate)

- 1013756-66-5(1-benzyl-3-(benzyloxy)-N-(3,4-difluorophenyl)-1H-pyrazole-4-carboxamide)

- 2731007-18-2(Methyl 5,6-dimethylpyridazine-3-carboxylate)

- 2649-64-1(Clovanediol)

- 1855743-12-2(2-Butanol, 4-amino-1-(2-methoxyethoxy)-3,3-dimethyl-)

- 144077-69-0((6S)-Tetrahydrofolic Acid p-Toluenesulfonate Salt)

- 1594040-31-9(5-bromo-3-methylfuran-2-carbaldehyde)

- 1396879-30-3(N-(2-ethoxyphenyl)-2-(4-fluorophenyl)-2H-1,2,3,4-tetrazole-5-carboxamide)